2-((4-Chlorobenzyl)oxy)-N'-(4-ethoxybenzylidene)benzohydrazide
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Overview
Description
- Its chemical formula is C21H20N2O3Cl .
- The compound features a benzohydrazide core with two substituents: a chlorobenzyl ether group and an ethoxybenzylidene moiety.
- The presence of both hydrazide and benzylidene functionalities suggests potential reactivity and biological activity.
2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide: , is a hydrazide derivative.
Preparation Methods
- Synthetic Routes :
- CBEB can be synthesized via condensation reactions between 4-chlorobenzaldehyde and 4-ethoxybenzohydrazide .
- The reaction typically occurs in a solvent (e.g., ethanol or methanol) under reflux conditions.
- Industrial Production :
- While CBEB is not widely produced industrially, it can be prepared on a laboratory scale using the above method.
Chemical Reactions Analysis
- Reactivity :
- CBEB is susceptible to various reactions, including:
- Oxidation : It can undergo oxidation to form corresponding oximes or other derivatives.
- Reduction : Reduction of the carbonyl group may yield hydrazine derivatives.
- Substitution : The chlorobenzyl ether group can be substituted with other functional groups.
- CBEB is susceptible to various reactions, including:
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or chromic acid (H2CrO4) .
- Reduction : Reducing agents such as sodium borohydride (NaBH4) .
- Substitution : Various nucleophiles (e.g., amines, thiols) can replace the chlorobenzyl ether group.
- Major Products :
- Oxidation may yield oximes or hydrazones.
- Substitution reactions can lead to diverse derivatives.
Scientific Research Applications
- Chemistry : CBEB serves as a building block for designing novel hydrazide-based compounds.
- Biology : It may exhibit antimicrobial or antiproliferative properties.
- Medicine : Research explores its potential as an anticancer agent or enzyme inhibitor.
- Industry : CBEB derivatives could find applications in materials science or drug development.
Mechanism of Action
- CBEB’s mechanism likely involves interactions with cellular targets.
- It may inhibit enzymes or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar Compounds :
- 4-Chlorobenzohydrazide : Lacks the benzylidene moiety.
- 4-Ethoxybenzohydrazide : Lacks the chlorobenzyl ether group.
- Uniqueness :
- CBEB combines both substituents, making it distinct from related compounds.
: PubChem Compound Summary for 2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide. Link : S. S. Patil et al., “Synthesis and biological evaluation of some new benzohydrazide derivatives,” European Journal of Medicinal Chemistry, 2010. Link
Properties
CAS No. |
769143-74-0 |
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Molecular Formula |
C23H21ClN2O3 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-28-20-13-9-17(10-14-20)15-25-26-23(27)21-5-3-4-6-22(21)29-16-18-7-11-19(24)12-8-18/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
DRNHFEITWCMGES-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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